1-benzoyl-4-(2-pyridinylmethyl)piperazine
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Overview
Description
1-Benzoyl-4-(2-pyridinylmethyl)piperazine is a compound of interest due to its structural uniqueness and potential applications in various fields of chemistry and pharmacology. The compound belongs to the broader class of piperazine derivatives, which are known for their versatile chemical properties and utility in synthesizing therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives, including 1-benzoyl-4-(2-pyridinylmethyl)piperazine, typically involves nucleophilic substitution reactions, reductive amination, or acylation processes. For example, piperazine derivatives have been synthesized through reactions involving benzoyl and cyclohexylcarbonyl chlorides in the presence of pyridine hydrochloride, followed by treatment with chloroacetyl chloride in the presence of potassium tert-butylate to yield acylated piperazinones (Tsizin, Sergovskaya, & Chernyak, 1986).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including compounds structurally similar to 1-benzoyl-4-(2-pyridinylmethyl)piperazine, is often characterized by X-ray crystallography. These analyses reveal that the piperazine ring typically adopts a chair conformation, with substituents affecting the overall molecular geometry and intermolecular interactions (Naveen et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including acylation, sulfonylation, and nucleophilic substitution, allowing for the introduction of diverse functional groups. These reactions are essential for modifying the chemical and pharmacological properties of the compounds (Desai, Makwana, & Senta, 2016).
properties
IUPAC Name |
phenyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(15-6-2-1-3-7-15)20-12-10-19(11-13-20)14-16-8-4-5-9-18-16/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAVGFXCAHSWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
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